molecular formula C11H23BrMg B11757651 magnesium;undecane;bromide

magnesium;undecane;bromide

Cat. No.: B11757651
M. Wt: 259.51 g/mol
InChI Key: BMSODDZZHKPPOK-UHFFFAOYSA-M
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Description

Magnesium undecane bromide is an organometallic compound that combines magnesium, undecane, and bromide. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound makes it highly reactive, allowing it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium undecane bromide can be synthesized through the reaction of magnesium with undecane bromide in an anhydrous ether solvent. The reaction typically involves the following steps:

    Activation of Magnesium: Magnesium turnings are activated by adding a small amount of iodine or 1,2-dibromoethane.

    Reaction with Undecane Bromide: The activated magnesium is then reacted with undecane bromide in dry diethyl ether under an inert atmosphere, usually nitrogen or argon. .

Industrial Production Methods

Industrial production of magnesium undecane bromide follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Magnesium undecane bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium undecane bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium undecane bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium undecane bromide is unique due to its specific reactivity profile, which allows it to participate in a wide range of organic transformations. Its long alkyl chain (undecane) provides additional steric effects, influencing the outcome of reactions compared to shorter-chain analogs .

Properties

IUPAC Name

magnesium;undecane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h1,3-11H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSODDZZHKPPOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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